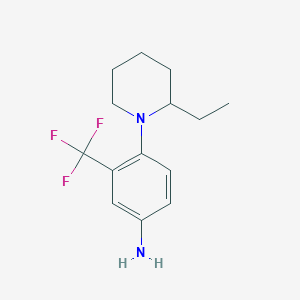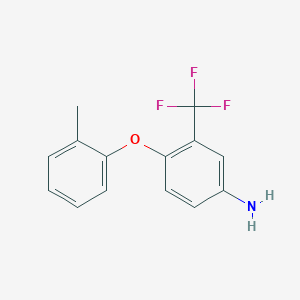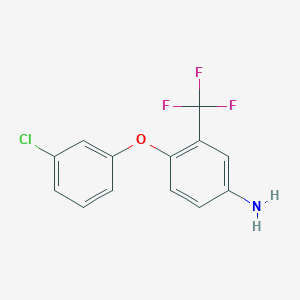
3-(2,3,4-Trifluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3,4-Trifluorophenyl)propanoic acid is a chemical compound with the CAS Number: 377084-05-4 . It has a molecular weight of 204.15 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H7F3O2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1,3H,2,4H2,(H,13,14) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C9H7F3O2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1,3H,2,4H2,(H,13,14) . This indicates that the compound contains 9 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is room temperature .Applications De Recherche Scientifique
Environmental Monitoring and Toxicology
The study of perfluorinated compounds, which are structurally similar to 3-(2,3,4-Trifluorophenyl)propanoic acid, highlights the importance of these substances in environmental monitoring and toxicology. These compounds have been widely used in various products and industrial processes due to their persistence and toxic effects. As such, research has been focused on quantifying the body burden of these substances in human populations, particularly concerning exposure via drinking water in areas near production plants. This research is crucial for understanding the environmental impact and health risks associated with these compounds (Fromme et al., 2017).
Medical Imaging and Diagnostics
Compounds similar to this compound have been studied for their potential applications in medical imaging and diagnostics. For instance, studies have investigated the safety, dosimetry, and characteristics of radiotracers that target specific receptors of clinical interest. These studies are essential for developing new diagnostic tools and therapies for diseases like multiple sclerosis and other inflammatory diseases (Brier et al., 2022).
Agricultural Chemicals and Occupational Safety
Research into phenoxy acid herbicides, which share structural similarities with this compound, has shed light on occupational safety and exposure in agricultural settings. These studies provide valuable insights into the biological half-lives of these chemicals, their metabolic pathways, and their physiological effects on workers exposed to them. This information is critical for ensuring the safety and health of individuals working with these compounds (Manninen et al., 1986).
Safety and Hazards
The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
3-(2,3,4-trifluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1,3H,2,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWNVMXSGRKDIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCC(=O)O)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590691 |
Source


|
| Record name | 3-(2,3,4-Trifluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377084-05-4 |
Source


|
| Record name | 3-(2,3,4-Trifluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)









![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)



